(R)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis[bis(4-methylphenyl)phosphine]
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Overview
Description
®-(6,6’-Dimethoxybiphenyl-2,2’-diyl)bis[bis(4-methylphenyl)phosphine] is a chiral phosphine ligand used in various chemical reactions, particularly in asymmetric synthesis and catalysis. This compound is known for its ability to form stable complexes with transition metals, making it valuable in the field of organometallic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(6,6’-Dimethoxybiphenyl-2,2’-diyl)bis[bis(4-methylphenyl)phosphine] typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the biphenyl backbone, which is then functionalized with methoxy groups at the 6 and 6’ positions.
Phosphination: The functionalized biphenyl is then reacted with bis(4-methylphenyl)phosphine under controlled conditions to introduce the phosphine groups.
Chiral Resolution: The resulting mixture is subjected to chiral resolution techniques to isolate the ®-enantiomer.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the enantiomeric purity of the final product.
Chemical Reactions Analysis
Types of Reactions
®-(6,6’-Dimethoxybiphenyl-2,2’-diyl)bis[bis(4-methylphenyl)phosphine] undergoes various types of reactions, including:
Oxidation: The phosphine groups can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions, particularly in the presence of transition metals.
Complexation: It forms stable complexes with transition metals, which are crucial in catalytic processes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Reagents such as halides and organometallic compounds are often used.
Complexation: Transition metals like palladium, platinum, and rhodium are commonly employed.
Major Products
Phosphine Oxides: Formed during oxidation reactions.
Metal Complexes: Resulting from complexation with transition metals, these complexes are often used in catalytic applications.
Scientific Research Applications
Chemistry
In chemistry, ®-(6,6’-Dimethoxybiphenyl-2,2’-diyl)bis[bis(4-methylphenyl)phosphine] is widely used as a ligand in asymmetric catalysis. It enhances the enantioselectivity of various reactions, including hydrogenation, hydroformylation, and cross-coupling reactions.
Biology and Medicine
The compound’s ability to form stable metal complexes has potential applications in medicinal chemistry. These complexes can be explored for their biological activity and potential therapeutic uses.
Industry
In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. Its role in catalytic processes helps in the efficient synthesis of enantiomerically pure compounds, which are essential in drug development.
Mechanism of Action
The mechanism by which ®-(6,6’-Dimethoxybiphenyl-2,2’-diyl)bis[bis(4-methylphenyl)phosphine] exerts its effects involves the formation of stable complexes with transition metals. These metal complexes act as catalysts in various chemical reactions, facilitating the transformation of substrates into desired products. The chiral nature of the ligand ensures that the reactions proceed with high enantioselectivity, making it valuable in asymmetric synthesis.
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(diphenylphosphino)ethane (DPPE): A widely used bidentate phosphine ligand.
1,1’-Bis(diphenylphosphino)ferrocene (DPPF): Known for its stability and versatility in catalysis.
2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl (BINAP): Another chiral phosphine ligand used in asymmetric synthesis.
Uniqueness
®-(6,6’-Dimethoxybiphenyl-2,2’-diyl)bis[bis(4-methylphenyl)phosphine] stands out due to its unique biphenyl backbone and methoxy substituents, which provide distinct electronic and steric properties. These features contribute to its high enantioselectivity and stability in catalytic applications, making it a valuable ligand in both academic research and industrial processes.
Properties
IUPAC Name |
[2-[2-bis(4-methylphenyl)phosphanyl-6-methoxyphenyl]-3-methoxyphenyl]-bis(4-methylphenyl)phosphane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H40O2P2/c1-29-13-21-33(22-14-29)45(34-23-15-30(2)16-24-34)39-11-7-9-37(43-5)41(39)42-38(44-6)10-8-12-40(42)46(35-25-17-31(3)18-26-35)36-27-19-32(4)20-28-36/h7-28H,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTMVLPFJTUJZAY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=CC=CC(=C3C4=C(C=CC=C4P(C5=CC=C(C=C5)C)C6=CC=C(C=C6)C)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H40O2P2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
638.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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